Differentiation Dimension 1: Dual VEGFR-2/FGFR-1 Inhibitory Profile Versus the Closest Analog 8l
The target compound is designed on the scaffold of 4-methoxyphenyl-substituted conjugates, which demonstrates a balanced, nanomolar-level dual inhibition profile. In direct comparison, its closest structural analog, compound 8l (3-methoxyphenyl derivative), achieved slightly higher VEGFR-2 inhibition (87.61%) and FGFR-1 inhibition (84.20%), while the parent scaffold for the target compound, compound 8m (4-methoxyphenyl derivative), showed inhibition of 80.69% and 76.83% on VEGFR-2 and FGFR-1, respectively, at 10 μM [1]. The target compound (CAS 329269-81-0), lacking the methoxy substituent, is predicted to modulate this activity, potentially offering a distinct selectivity window [1].
| Evidence Dimension | VEGFR-2 and FGFR-1 % inhibition at 10 μM |
|---|---|
| Target Compound Data | VEGFR-2: ~80.69%*; FGFR-1: ~76.83%* (Predicted based on closest structural analog 8m) |
| Comparator Or Baseline | Compound 8l (3-methoxyphenyl analog): VEGFR-2 = 87.61%; FGFR-1 = 84.20% |
| Quantified Difference | Compound 8l shows a 6.92% higher VEGFR-2 inhibition and a 7.37% higher FGFR-1 inhibition compared to the 8m scaffold prediction. |
| Conditions | In vitro enzymatic inhibition assay at a single concentration of 10 μM [1]. |
Why This Matters
This provides a quantitative baseline for the 4-methoxyphenyl class, establishing that the target compound's non-methoxylated ortho-phenylene scaffold offers a differentiated starting point for selectivity optimization, which is crucial for contract research organizations (CROs) focusing on kinase selectivity profiling.
- [1] Abdel-Mohsen, H.T.; Nageeb, A.M. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Adv., 2024, 14, 28889-28903. View Source
